3-Hydroxypregna-5,7-dien-20-one
CAS No.: 81968-78-7
Cat. No.: VC1610562
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81968-78-7 |
|---|---|
| Molecular Formula | C21H30O2 |
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | 1-(3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
| Standard InChI | InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3 |
| Standard InChI Key | QTVNPWWLYMFLEI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
| Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Hydroxypregna-5,7-dien-20-one, with the molecular formula C21H30O2, features a tetracyclic structure characteristic of steroids with specific functional groups and unsaturations at defined positions . The compound contains:
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A pregnane (C21) steroid skeleton
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A hydroxyl group at position 3 (specifically in the β-orientation in many isomers)
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Two double bonds at positions 5 and 7
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A ketone (carbonyl) group at position 20
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Specific stereochemistry, particularly in the (3β,9β,10α) configuration
This arrangement of functional groups and stereochemistry contributes to the compound's specific chemical behavior and interactions with biological systems. The molecular structure determines its solubility, reactivity, and other physicochemical properties relevant to its applications in research and industry.
Physical Properties
The physical properties of 3-Hydroxypregna-5,7-dien-20-one contribute significantly to its behavior in various environments and applications. Table 1 summarizes the key physical characteristics of this compound.
Table 1: Physical Properties of 3-Hydroxypregna-5,7-dien-20-one
These physical properties indicate that 3-Hydroxypregna-5,7-dien-20-one is a moderately lipophilic compound with limited water solubility, consistent with its steroid structure. The presence of only one hydrogen bond donor (the hydroxyl group at position 3) and two acceptors (the hydroxyl and carbonyl groups) limits its capacity for hydrogen bonding, explaining its poor water solubility .
Chemical Properties
The chemical behavior of 3-Hydroxypregna-5,7-dien-20-one is largely determined by its functional groups and the reactivity of its unsaturated bonds. Based on similar compounds, it is expected to be an extremely weak acidic compound due to the presence of the hydroxyl group . The compound's reactivity is primarily attributed to:
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The hydroxyl group at position 3, which can undergo esterification, oxidation, and other transformations typical of secondary alcohols
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The conjugated diene system at positions 5 and 7, which can participate in addition reactions, Diels-Alder reactions, and photochemical transformations
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The ketone group at position 20, which can undergo nucleophilic additions, reductions, and condensation reactions
These reactive sites make 3-Hydroxypregna-5,7-dien-20-one versatile for chemical modifications, allowing it to serve as a precursor for various steroid derivatives with different biological activities.
Synthesis and Production
Photochemical Synthesis
One of the documented synthetic routes for (3β,9β,10α)-3-Hydroxy-pregna-5,7-dien-20-one involves photochemical transformation. This method utilizes ultraviolet irradiation to induce specific structural changes in a suitable precursor. Table 2 summarizes the key conditions and parameters for this photochemical synthesis.
Table 2: Photochemical Synthesis Conditions for (3β,9β,10α)-3-Hydroxy-pregna-5,7-dien-20-one
The photochemical synthesis represents an efficient method for producing (3β,9β,10α)-3-Hydroxy-pregna-5,7-dien-20-one with high purity. The process involves dissolving the starting material in tetrahydrofuran, followed by UV irradiation, which likely induces isomerization or rearrangement to achieve the desired stereochemistry .
Related Compounds and Derivatives
3-Hydroxypregna-5,7-dien-20-one exists within a family of structurally related steroid compounds that share similar core structures but differ in specific functional groups or stereochemistry. One closely related compound is 3β-Hydroxypregna-5,16-dien-20-one, also known as 16-dehydropregnenolone, which differs in the position of one double bond (16 instead of 7) . This compound is found naturally in fenugreek and is classified as a steroid lipid molecule.
The relationship between these compounds extends to their biological significance. Accumulation of 5,7-dienes and 5,7,9(11)-trienes is implicated in the etiology of Smith-Lemli-Opitz syndrome (SLOS), a 7Δ-reductase deficiency syndrome . This genetic disorder affects cholesterol biosynthesis, resulting in the accumulation of 7-dehydrocholesterol (7DHC) and various 5,7-diene steroidal derivatives, including pregna-5,7-diene-3β,17α,20-triol .
The structural similarities between these compounds highlight the importance of specific functional groups and stereochemistry in determining biological activity and metabolic pathways. Understanding these structure-activity relationships is crucial for developing targeted therapies and pharmaceutical applications.
Applications and Uses
The primary application of (3β,9β,10α)-3-Hydroxy-pregna-5,7-dien-20-one lies in its role as an intermediate in the preparation of 10α-steroids . This makes it valuable in both research and pharmaceutical contexts. 10α-steroids represent an important class of compounds with various biological activities, and efficient synthetic routes to these compounds are of considerable interest.
Characterization of 3-Hydroxypregna-5,7-dien-20-one typically involves a combination of spectroscopic, chromatographic, and physical methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with specific chemical shifts characteristic of the compound's functional groups and steroidal backbone . While complete NMR data for 3-Hydroxypregna-5,7-dien-20-one itself was not provided in the search results, data for related compounds like pregna-5,7-diene-3β,17α,20-triols have been documented, offering reference points for structural analysis .
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, has been used effectively for the separation and purification of diastereomeric mixtures of related pregna-5,7-diene compounds . This technique would likely be applicable for the analysis and purification of 3-Hydroxypregna-5,7-dien-20-one as well.
Additional analytical techniques that would be suitable for characterizing this compound include:
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Mass Spectrometry for determining molecular weight and fragmentation patterns
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Infrared Spectroscopy for identifying functional groups (hydroxyl, carbonyl, and alkene)
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X-ray Crystallography for definitive structural and stereochemical determination
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Thin-Layer Chromatography for purity assessment and reaction monitoring, as evidenced by its use in the purification of related compounds
The exact physicochemical properties, including melting point, optical rotation, and spectral characteristics, provide valuable parameters for compound identification and quality control in research and pharmaceutical applications.
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